Cas no 1019559-79-5 (N-(thiophen-3-ylmethyl)pyridin-3-amine)

N-(Thiophen-3-ylmethyl)pyridin-3-amine is a heterocyclic amine compound featuring both pyridine and thiophene moieties, offering versatile reactivity for synthetic applications. Its bifunctional structure enables use as a key intermediate in pharmaceuticals, agrochemicals, and materials science. The presence of nitrogen and sulfur heteroatoms enhances coordination properties, making it suitable for ligand design in catalysis. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its distinct electronic properties allow for selective functionalization, supporting tailored modifications in complex molecular architectures. This compound is particularly valuable in medicinal chemistry for scaffold diversification due to its balanced lipophilicity and hydrogen-bonding potential.
N-(thiophen-3-ylmethyl)pyridin-3-amine structure
1019559-79-5 structure
商品名:N-(thiophen-3-ylmethyl)pyridin-3-amine
CAS番号:1019559-79-5
MF:C10H10N2S
メガワット:190.264800548553
CID:4567861

N-(thiophen-3-ylmethyl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Pyridinamine, N-(3-thienylmethyl)-
    • N-(Thiophen-3-ylmethyl)pyridin-3-amine
    • N-(thiophen-3-ylmethyl)pyridin-3-amine
    • インチ: 1S/C10H10N2S/c1-2-10(7-11-4-1)12-6-9-3-5-13-8-9/h1-5,7-8,12H,6H2
    • InChIKey: KWFURRGBEZMQCO-UHFFFAOYSA-N
    • ほほえんだ: C1=NC=CC=C1NCC1C=CSC=1

計算された属性

  • せいみつぶんしりょう: 190.05647g/mol
  • どういたいしつりょう: 190.05647g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 190.27g/mol
  • トポロジー分子極性表面積: 53.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

N-(thiophen-3-ylmethyl)pyridin-3-amine セキュリティ情報

N-(thiophen-3-ylmethyl)pyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-64523-0.1g
N-[(thiophen-3-yl)methyl]pyridin-3-amine
1019559-79-5 95.0%
0.1g
$83.0 2025-03-21
Chemenu
CM439227-1g
N-(thiophen-3-ylmethyl)pyridin-3-amine
1019559-79-5 95%+
1g
$403 2023-02-03
TRC
B642638-50mg
N-(Thiophen-3-ylmethyl)pyridin-3-amine
1019559-79-5
50mg
$ 70.00 2022-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01077735-5g
N-(Thiophen-3-ylmethyl)pyridin-3-amine
1019559-79-5 95%
5g
¥5340.0 2023-04-06
Enamine
EN300-64523-0.5g
N-[(thiophen-3-yl)methyl]pyridin-3-amine
1019559-79-5 95.0%
0.5g
$218.0 2025-03-21
A2B Chem LLC
AV57984-2.5g
N-(thiophen-3-ylmethyl)pyridin-3-amine
1019559-79-5 94%
2.5g
$682.00 2024-04-20
Aaron
AR01A9YK-100mg
N-(thiophen-3-ylmethyl)pyridin-3-amine
1019559-79-5 95%
100mg
$140.00 2025-02-09
A2B Chem LLC
AV57984-500mg
N-(thiophen-3-ylmethyl)pyridin-3-amine
1019559-79-5 94%
500mg
$265.00 2024-04-20
Aaron
AR01A9YK-500mg
N-(thiophen-3-ylmethyl)pyridin-3-amine
1019559-79-5 95%
500mg
$325.00 2025-02-09
A2B Chem LLC
AV57984-5g
N-(thiophen-3-ylmethyl)pyridin-3-amine
1019559-79-5 94%
5g
$991.00 2024-04-20

N-(thiophen-3-ylmethyl)pyridin-3-amine 関連文献

N-(thiophen-3-ylmethyl)pyridin-3-amineに関する追加情報

Professional Introduction to N-(thiophen-3-ylmethyl)pyridin-3-amine (CAS No. 1019559-79-5)

N-(thiophen-3-ylmethyl)pyridin-3-amine, identified by its CAS number 1019559-79-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic amines that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural composition of N-(thiophen-3-ylmethyl)pyridin-3-amine incorporates both thiophene and pyridine moieties, which are known for their role in enhancing the pharmacological properties of molecules.

The thiophene ring, a five-membered aromatic ring containing sulfur, is a common structural motif in many bioactive compounds. Its presence in N-(thiophen-3-ylmethyl)pyridin-3-amine contributes to its ability to interact with various biological targets, including enzymes and receptors. The pyridine moiety, on the other hand, is well-known for its role in medicinal chemistry due to its ability to form hydrogen bonds and its stability in biological environments. The combination of these two heterocyclic systems makes N-(thiophen-3-ylmethyl)pyridin-3-amine a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. N-(thiophen-3-ylmethyl)pyridin-3-amine has emerged as a compound of interest due to its potential pharmacological effects. Studies have suggested that this molecule may exhibit properties relevant to various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. The unique structural features of N-(thiophen-3-ylmethyl)pyridin-3-amine, particularly the interaction between the thiophene and pyridine rings, are believed to contribute to its biological activity.

The synthesis of N-(thiophen-3-ylmethyl)pyridin-3-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiophene ring into the pyridine backbone is a critical step in the synthesis process. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the final product is suitable for further biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework.

Ongoing research into N-(thiophen-3-ylmethyl)pyridin-3-amines applications has revealed intriguing insights into its mechanism of action. Preclinical studies have demonstrated that this compound can modulate various biological pathways, making it a potential lead compound for drug discovery programs. The ability of N-(thiophen- 3- ylmethyl )] to interact with specific targets has been explored using computational modeling and experimental techniques. These studies have provided valuable information about its binding affinity and selectivity, which are crucial factors in drug development.

The pharmaceutical industry has shown significant interest in heterocyclic compounds like N-(thiophen- 3- ylmethyl )] due to their versatility and potential therapeutic benefits. Companies are investing in research and development initiatives aimed at identifying new applications for this compound. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this field, leading to the discovery of novel drug candidates.

In conclusion, N-(thiophen- 3- ylmethyl )] (CAS No. 1019559- 79- 5) represents a promising compound with significant potential in the realm of chemical and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely that N-(thiophen- 3- ylmethyl )< stronmg >pyridin- 3-am ine stron mg > will play an increasingly important role in the development of novel therapeutic agents.

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